molecular formula C25H48O2 B12512485 (Z)-Methyl tetracos-15-enoate

(Z)-Methyl tetracos-15-enoate

Cat. No.: B12512485
M. Wt: 380.6 g/mol
InChI Key: AINIZSBLAFHZCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl tetracos-15-enoate typically involves the esterification of nervonic acid. One common method includes the use of 1-bromo-cis-13-docosene to prepare a Grignard reagent, which then undergoes an epoxide ring-opening reaction with ethylene oxide to form 1-hydroxy-cis-15-tetracosene. This intermediate is then oxidized using reagents like iodine acetate and TEMPO to yield nervonic acid, which is subsequently esterified to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of nervonic acid from natural sources such as plant oils. The extracted nervonic acid is then subjected to esterification reactions under controlled conditions to produce the desired ester .

Chemical Reactions Analysis

Types of Reactions: (Z)-Methyl tetracos-15-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or ethers.

Scientific Research Applications

Chemistry: (Z)-Methyl tetracos-15-enoate is used as a precursor in the synthesis of various complex molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is studied for its role in lipid metabolism and its potential therapeutic effects on neurological disorders such as multiple sclerosis and Alzheimer’s disease .

Medicine: The compound is explored for its neuroprotective properties and potential use in treating neurological conditions. It is also used in the formulation of pharmaceuticals targeting the nervous system .

Industry: this compound is used in the production of cosmetics, particularly in formulations aimed at improving skin health and appearance. Its emollient properties make it a valuable ingredient in skincare products .

Comparison with Similar Compounds

    Methyl erucate: Another fatty acid ester with a similar structure but differing in the position of the double bond.

    Methyl oleate: A fatty acid ester with a single double bond in a different position.

    Methyl linoleate: A fatty acid ester with two double bonds.

Uniqueness: (Z)-Methyl tetracos-15-enoate is unique due to its specific double bond position and chain length, which confer distinct physical and chemical properties. These properties make it particularly valuable in applications related to lipid metabolism and neurological health .

Properties

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

IUPAC Name

methyl tetracos-15-enoate

InChI

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3

InChI Key

AINIZSBLAFHZCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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